2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
Overview
Description
2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile is a chemical compound characterized by the presence of a fluorinated pyridine ring and a pyrimidinecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile typically involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 5-chloropyrimidine-2-carbonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyridine or pyrimidine derivatives .
Scientific Research Applications
2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazino group may also form covalent bonds with target proteins, altering their function. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and pyrimidinecarbonitriles, such as:
- 2-Fluoropyridine
- 6-Fluoro-2-pyridinecarboxaldehyde
- 5-Chloropyrimidine-2-carbonitrile
Uniqueness
2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile is unique due to the presence of both a fluorinated pyridine ring and a pyrimidinecarbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(6-fluoropyridin-2-yl)hydrazinyl]pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN6/c11-8-2-1-3-9(15-8)16-17-10-13-5-7(4-12)6-14-10/h1-3,5-6H,(H,15,16)(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLADFPSFPGBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NNC2=NC=C(C=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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